4-(3-Chlorophenyl)-4-fluoropiperidine HCl
Overview
Description
4-(3-Chlorophenyl)-4-fluoropiperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 3-chlorophenyl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-4-fluoropiperidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chlorophenyl and fluoropiperidine intermediates.
Fluorination: The fluorine atom is introduced to the piperidine ring using a fluorinating agent under controlled conditions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of 4-(3-Chlorophenyl)-4-fluoropiperidine hydrochloride is typically carried out in large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenyl)-4-fluoropiperidine hydrochloride undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate reaction conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(3-Chlorophenyl)-4-fluoropiperidine hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)-4-fluoropiperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-(3-Chlorophenyl)piperidine hydrochloride: Lacks the fluorine atom, which may affect its chemical and biological properties.
4-Fluoropiperidine hydrochloride: Lacks the 3-chlorophenyl group, resulting in different reactivity and applications.
3-Chlorophenylpiperidine hydrochloride: Similar structure but without the fluorine atom, leading to variations in its chemical behavior.
Uniqueness
4-(3-Chlorophenyl)-4-fluoropiperidine hydrochloride is unique due to the presence of both the 3-chlorophenyl group and the fluorine atom on the piperidine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various research applications .
Properties
IUPAC Name |
4-(3-chlorophenyl)-4-fluoropiperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFN.ClH/c12-10-3-1-2-9(8-10)11(13)4-6-14-7-5-11;/h1-3,8,14H,4-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAILFXKITLJTGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC(=CC=C2)Cl)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803581-95-4 | |
Record name | Piperidine, 4-(3-chlorophenyl)-4-fluoro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803581-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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